Reduced Lipophilicity Compared to 1,3-Benzodioxole – Implications for Solubility and Metabolic Stability
The oxetane oxygen in 2H,6H-oxeto[2,3-f][1,3]benzodioxole reduces lipophilicity by nearly 1.7 log units relative to the parent 1,3-benzodioxole, as shown by computed XLogP3 values: 0.4 versus 2.1 [1][2]. This decrease is significant for medicinal chemists seeking to improve aqueous solubility and lower metabolic clearance, as lipophilicity (logP/logD) is a primary driver of cytochrome P450-mediated oxidation and promiscuous binding [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 1,3-Benzodioxole; XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = –1.7 |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced off-target binding, making this compound a more attractive scaffold for early-stage lead optimization.
- [1] PubChem CID 57347828, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/130576-77-1 (accessed May 6, 2026). View Source
- [2] PubChem CID 9229, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/9229 (accessed May 6, 2026). View Source
- [3] R. K. V. S. P. et al. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66, 10849–10869. https://doi.org/10.1021/acs.jmedchem.3c01030 View Source
